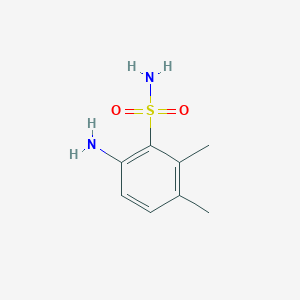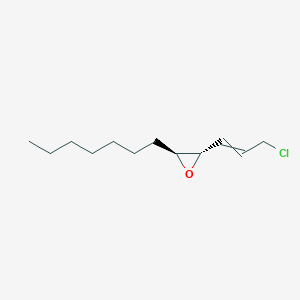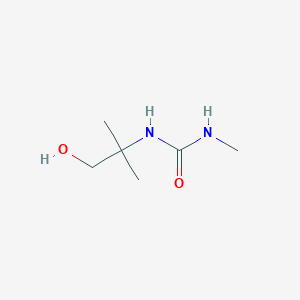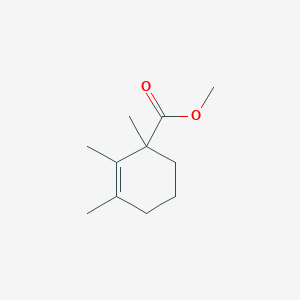![molecular formula C18H20O3 B12596176 2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- CAS No. 502851-61-8](/img/structure/B12596176.png)
2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often require specific catalysts and controlled environments to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the compound by removing oxygen atoms or reducing double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler pyran structures. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as apoptosis or signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, tetrahydro-2-methoxy-: A simpler pyran derivative with a methoxy group.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Features a propynyloxy group, offering different reactivity and applications
Uniqueness
2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]- stands out due to its unique combination of phenylmethoxy and phenoxy groups. These groups enhance its chemical reactivity and potential for forming diverse derivatives. Additionally, the compound’s stability and versatility make it valuable for various scientific and industrial applications.
Properties
CAS No. |
502851-61-8 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-(3-phenylmethoxyphenoxy)oxane |
InChI |
InChI=1S/C18H20O3/c1-2-7-15(8-3-1)14-20-16-9-6-10-17(13-16)21-18-11-4-5-12-19-18/h1-3,6-10,13,18H,4-5,11-12,14H2 |
InChI Key |
VFCUCMIEOILYHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)


![1,3-Cyclopentanediol, 2-[(phenylmethyl)amino]-, (1R,3R)-](/img/structure/B12596107.png)
![{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12596109.png)



![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)


![2-({[(Thiiran-2-yl)methyl]disulfanyl}methyl)oxirane](/img/structure/B12596161.png)


